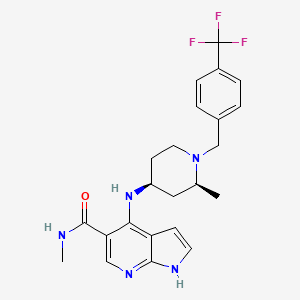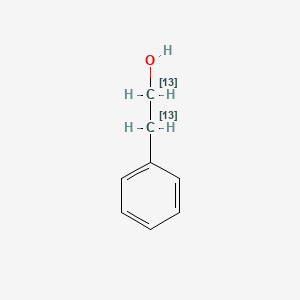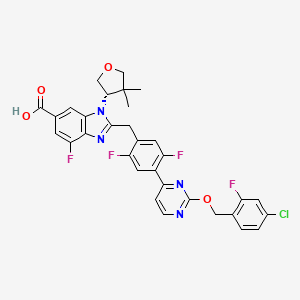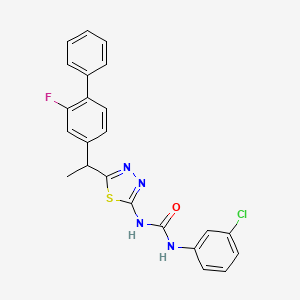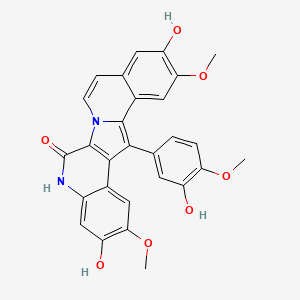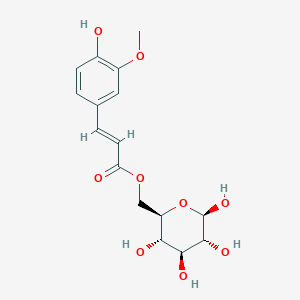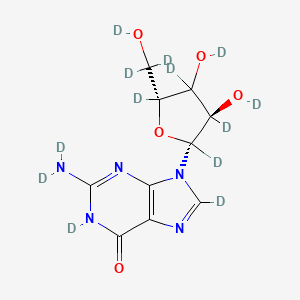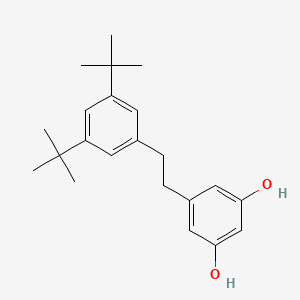
Sdh-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sdh-IN-6 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has shown significant antifungal activity against Valsa mali, a pathogenic fungus, with an effective concentration (EC50) of 1.77 milligrams per liter .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Sdh-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.
科学的研究の応用
Sdh-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research on fungal pathogens, particularly Valsa mali, to understand the mechanisms of antifungal activity.
Medicine: Investigated for its potential therapeutic applications in diseases where succinate dehydrogenase plays a role, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of antifungal agents for agricultural use, helping to protect crops from fungal infections.
作用機序
Sdh-IN-6 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain. By binding to the enzyme, this compound prevents the oxidation of succinate to fumarate, disrupting the production of energy in cells. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately affecting the growth and survival of the target organism .
類似化合物との比較
Similar Compounds
Sdh-IN-1: Another inhibitor of succinate dehydrogenase with similar antifungal properties.
Sdh-IN-2: Known for its inhibitory effects on succinate dehydrogenase and potential therapeutic applications.
Sdh-IN-3: Exhibits strong inhibition of succinate dehydrogenase and is used in various research studies.
Uniqueness of Sdh-IN-6
This compound stands out due to its high potency and specific antifungal activity against Valsa mali. Its effective concentration (EC50) of 1.77 milligrams per liter makes it a highly efficient inhibitor compared to other similar compounds .
特性
分子式 |
C18H17ClF2N4OS |
|---|---|
分子量 |
410.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26) |
InChIキー |
OFAIEXWHMDLUCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


